molecular formula C11H18O3 B13870044 Ethyl 3-cyclohexyl-2-oxopropanoate CAS No. 51692-88-7

Ethyl 3-cyclohexyl-2-oxopropanoate

Cat. No.: B13870044
CAS No.: 51692-88-7
M. Wt: 198.26 g/mol
InChI Key: KSVJCMDMIBOFBG-UHFFFAOYSA-N
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Description

Ethyl 3-cyclohexyl-2-oxopropanoate is an organic compound with the molecular formula C11H18O3. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyclohexyl-2-oxopropanoate typically involves the esterification of 3-cyclohexyl-2-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclohexyl-2-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-cyclohexyl-2-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-cyclohexyl-2-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-cyclohexyl-3-oxopropanoate: Similar in structure but with a different position of the oxo group.

    Ethyl 2-oxocyclohexylacetate: Another ester with a cyclohexyl ring but different substitution pattern.

    Ethyl 3-oxocyclohexane-1-carboxylate: Similar ester with a different functional group arrangement.

Uniqueness

Ethyl 3-cyclohexyl-2-oxopropanoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its structure allows for selective interactions with various reagents and biological targets, making it valuable in research and industrial applications .

Properties

CAS No.

51692-88-7

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 3-cyclohexyl-2-oxopropanoate

InChI

InChI=1S/C11H18O3/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h9H,2-8H2,1H3

InChI Key

KSVJCMDMIBOFBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC1CCCCC1

Origin of Product

United States

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